Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)-
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Overview
Description
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been found to exhibit various biochemical and physiological effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. It has also been found to inhibit the growth of various cancer cell lines. In addition, Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been found to exhibit antioxidant activity, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- in lab experiments is its relatively simple synthesis method. In addition, it has been found to exhibit potent anti-inflammatory and anticancer activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)-. One area of research could focus on elucidating the exact mechanism of action of the compound. Another area of research could focus on developing new drugs based on Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- for the treatment of pain, inflammation, and cancer. In addition, further studies could investigate the potential applications of Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- in the field of organic electronics and optoelectronics.
Synthesis Methods
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with phenylthiocyanate to produce 4-phenylthioaniline. This compound is then reacted with acetic anhydride to obtain Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)-.
Scientific Research Applications
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been found to possess antitumor activity, making it a possible candidate for the development of new anticancer drugs. In addition, Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been studied for its potential applications in the field of organic electronics and optoelectronics due to its unique electronic properties.
properties
CAS RN |
116505-02-3 |
---|---|
Product Name |
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- |
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(N-acetyl-4-phenylsulfanylanilino) acetate |
InChI |
InChI=1S/C16H15NO3S/c1-12(18)17(20-13(2)19)14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
RQCGYFGYSRBVDU-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)SC2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)SC2=CC=CC=C2)OC(=O)C |
Other CAS RN |
116505-02-3 |
synonyms |
4-N-Acetoxy-N-acetylaminodiphenyl thioether |
Origin of Product |
United States |
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